4-Amino-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
4-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a nitrile group to the other
Mechanism of Action
Target of Action
4-Amino-[1,1’-biphenyl]-3-carbonitrile, also known as 4-Aminobiphenyl (4-ABP), is an organic compound that primarily targets DNA . It is an amine derivative of biphenyl .
Mode of Action
The compound interacts with DNA, causing DNA damage . This damage is thought to be mediated by the formation of DNA adducts DNA adducts are pieces of DNA covalently bonded to a cancer-causing chemical
Biochemical Pathways
The metabolism of 4-Aminobiphenyl involves its conversion to a reactive form. Arylamines like 4-Aminobiphenyl can be activated via N-hydroxylation by cytochrome P450 liver enzymes or detoxified via pathways such as N-acetylation . The N-hydroxylamine metabolites can form adducts with DNA, leading to mutations and carcinogenesis .
Pharmacokinetics
It is known that the compound is slightly soluble in cold water but readily soluble in hot water . It is also soluble in ethanol, ether, acetone, chloroform, and lipids . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of 4-Aminobiphenyl’s action is DNA damage, which can lead to mutations and cancer . Research has shown that 4-Aminobiphenyl is responsible for bladder cancer in humans and dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Furthermore, its action can be influenced by temperature, as it is more soluble in hot water than in cold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
Cyanation: The final step involves the introduction of a nitrile group at the 3-position of the biphenyl ring. This can be achieved through a Sandmeyer reaction, where 4-aminobiphenyl is diazotized and then treated with copper(I) cyanide to form 4-Amino-[1,1’-biphenyl]-3-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: 4-Nitro-[1,1’-biphenyl]-3-carbonitrile
Reduction: 4-Amino-[1,1’-biphenyl]-3-amine
Substitution: 4-Halo-[1,1’-biphenyl]-3-carbonitrile
Scientific Research Applications
4-Amino-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-[1,1’-biphenyl]-3-amine
- 4-Nitro-[1,1’-biphenyl]-3-carbonitrile
- 4-Halo-[1,1’-biphenyl]-3-carbonitrile
Uniqueness
4-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its stability and reactivity also make it valuable in various industrial applications.
Properties
IUPAC Name |
2-amino-5-phenylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCVRFSVGOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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